1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea
Description
This compound is a urea derivative featuring a benzo[b][1,4]oxazepin core substituted with isobutyl and dimethyl groups at the 5-position, along with a 2,3-dimethoxyphenyl moiety at the urea linkage. The benzo[b][1,4]oxazepin ring system is a seven-membered heterocycle containing oxygen and nitrogen, which is known to confer conformational flexibility and bioactivity in medicinal chemistry contexts.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-15(2)13-27-18-11-10-16(12-20(18)32-14-24(3,4)22(27)28)25-23(29)26-17-8-7-9-19(30-5)21(17)31-6/h7-12,15H,13-14H2,1-6H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNQPTSIZUJPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydrobenzo[b][1,4]oxazepin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepin ring.
Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the core structure.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea moiety, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The benzo[b][1,4]oxazepin scaffold is shared with other synthesized derivatives, such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Compound 4h) . Key differences include:
- Substituents on the oxazepin ring : The target compound has 5-isobutyl-3,3-dimethyl-4-oxo groups, whereas 4h features a coumarin-3-yl group.
- Functional groups : The urea linkage in the target compound contrasts with the tetrazole and pyrazolone moieties in 4h.
Physicochemical Properties
Comparative physicochemical properties can be hypothesized based on structural features:
Hypothesized Bioactivity
- Target compound : The urea group may target proteases or kinases (e.g., similar to sorafenib’s urea-based kinase inhibition).
- Compound 4h : Coumarin derivatives are often associated with anticoagulant or fluorescent probe applications, while tetrazoles are explored in angiotensin II receptor antagonists .
Broader Context and Research Trends
The lumping strategy, as discussed in climate modeling (), is indirectly relevant: compounds with shared cores (e.g., benzo[b][1,4]oxazepin) but varying substituents are often grouped in drug discovery to study structure-activity relationships (SARs) efficiently . This approach reduces the complexity of screening large compound libraries while preserving critical structural motifs.
Biological Activity
The compound 1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a complex organic molecule with potential biological activity. Its unique structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article will delve into the biological activities associated with this compound, highlighting relevant research findings, case studies, and synthesizing data into informative tables.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H30N2O4
- Molecular Weight : 430.6 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that related oxazepine derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes:
These findings suggest potential applications in treating neurological disorders where cholinesterase inhibition is beneficial.
Antimicrobial Activity
Compounds structurally related to this urea derivative have been evaluated for their antimicrobial properties. Research indicates that they possess moderate to significant antibacterial and antifungal activities:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition |
Study on Anticancer Properties
A notable study published in Journal of Medicinal Chemistry explored the anticancer effects of oxazepine derivatives. The results revealed that one derivative exhibited a half-maximal inhibitory concentration (IC50) of 12 μM against breast cancer cells. This study underscores the potential of similar compounds in cancer therapy.
Enzyme Inhibition Research
In another investigation focusing on cholinesterase inhibitors for Alzheimer’s disease treatment, derivatives of the target compound were shown to selectively inhibit BChE with promising efficacy. This positions the compound as a candidate for further development in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
